Dibutyl azelate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibutyl nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-3-5-14-20-16(18)12-10-8-7-9-11-13-17(19)21-15-6-4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISLXYINQFKFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044815 | |

| Record name | Dibutyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] | |

| Record name | Dibutyl azelate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4745 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

336 °C | |

| Record name | DIBUTYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water | |

| Record name | DIBUTYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0003 [mmHg] | |

| Record name | Dibutyl azelate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4745 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

2917-73-9 | |

| Record name | Dibutyl azelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBUTYL AZELATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanedioic acid, 1,9-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL AZELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSR57315NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUTYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Dibutyl Azelate: Structure, Properties, and Pharmaceutical Applications

This guide provides a comprehensive technical overview of dibutyl azelate, a key excipient in various industrial and pharmaceutical formulations. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical identity, physicochemical properties, synthesis, and critical applications, with a focus on its role in advanced drug delivery systems.

Chemical Identity and Structure

This compound is the diester formed from azelaic acid and n-butanol. Its chemical identity is fundamental to understanding its function as a plasticizer and formulation excipient.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dibutyl nonanedioate .[1] It is also commonly known by several synonyms, including:

-

This compound[1]

-

Azelaic acid, dibutyl ester[1]

-

Nonanedioic acid, dibutyl ester[1]

-

Ergoplast AzDB[1]

Chemical Structure

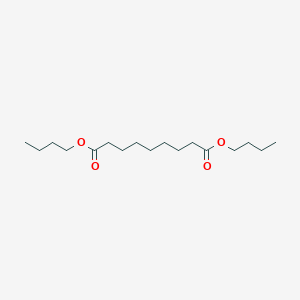

This compound consists of a nine-carbon linear dicarboxylic acid (azelaic acid) backbone with butyl ester groups at both ends. This structure, featuring a long, flexible aliphatic chain and terminal ester groups, is responsible for its characteristic properties, such as low viscosity and its ability to impart flexibility to polymers.[2]

The canonical SMILES representation of the molecule is CCCCOC(=O)CCCCCCCC(=O)OCCCC.[1]

Caption: 2D structure of this compound (dibutyl nonanedioate).

Physicochemical and Toxicological Properties

The utility of this compound in various applications is dictated by its distinct physical and chemical properties. A summary of these is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₂O₄ | [1] |

| Molecular Weight | 300.44 g/mol | [1] |

| CAS Number | 2917-73-9 | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 336 °C | [3] |

| Vapor Pressure | 0.0003 mmHg | [1] |

| Solubility | Insoluble in water | [1] |

| Log Kow (estimated) | 5.8 | [1] |

| Henry's Law Constant | 1.2 x 10⁻⁵ atm-cu m/mole (estimated) | [1] |

| LD₅₀ (Oral, Mouse) | >12.8 g/kg | [1] |

| LD₅₀ (Oral, Guinea Pig) | >10.0 g/kg | [1] |

The high molecular weight and low vapor pressure contribute to its permanence as a plasticizer, while its insolubility in water is a key factor in its use in aqueous-based polymer dispersions. Toxicological data indicates a low order of acute toxicity.[1]

Synthesis of this compound

This compound is commercially produced through the direct esterification of azelaic acid with n-butanol. This reaction is typically catalyzed by an acid catalyst.

Reaction Principle

The synthesis is a reversible Fischer esterification reaction. To drive the reaction towards the formation of the diester, the water produced as a byproduct is continuously removed, often by azeotropic distillation.

Azelaic Acid + 2 n-Butanol ⇌ this compound + 2 Water

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Procedure

The following protocol outlines a laboratory-scale synthesis of this compound.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a reflux condenser, and a heating mantle with a temperature controller.

-

Charging Reactants: To the round-bottom flask, add azelaic acid (1.0 mole), n-butanol (2.5 moles, an excess to shift the equilibrium), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.02 moles). A solvent that forms an azeotrope with water, such as toluene, can also be added.

-

Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill over and be collected in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue the reaction until no more water is collected in the trap.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent (if used) by rotary evaporation.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

-

Applications in Drug Development and Delivery

This compound's primary role in the pharmaceutical industry is as a plasticizer. Plasticizers are added to polymers to increase their flexibility, workability, and durability by reducing the intermolecular forces between polymer chains.[4]

Mechanism of Action as a Plasticizer

When incorporated into a polymer matrix, the this compound molecules position themselves between the polymer chains. The long, flexible aliphatic chain of this compound disrupts the rigid polymer-polymer interactions, allowing the chains to move more freely relative to one another. This increased mobility lowers the glass transition temperature (Tg) of the polymer, transforming it from a hard, brittle material into a more flexible and pliable one. This effect is crucial for the formation of continuous and mechanically robust films in pharmaceutical coatings.[4]

Controlled-Release Oral Dosage Forms

A significant application of this compound is in the formulation of controlled-release coatings for oral solid dosage forms (e.g., pellets, tablets). It is often used with acrylic polymers like Eudragit® RS 30D.[5][6]

-

Improved Film Formation: The addition of this compound to aqueous polymer dispersions facilitates the coalescence of polymer particles into a continuous film during the drying process. This ensures a uniform coating that is essential for predictable drug release.[5][6]

-

Modulation of Drug Release: The concentration of this compound in the coating can be adjusted to modify the permeability of the film to water and dissolved drug molecules. By altering the film's permeability, formulators can precisely control the rate of drug release from the dosage form.[4] The choice of a lipophilic plasticizer like this compound is critical in these systems.[2]

-

Enhanced Mechanical Properties: Plasticized films are less prone to cracking and fracture during manufacturing, packaging, and handling, ensuring the integrity of the dosage form and the reliability of its release profile.[4]

Transdermal Drug Delivery Systems

This compound is also explored for use in transdermal drug delivery systems (TDDS), or "patches". In these systems, it can function both as a plasticizer for the polymer matrix and as a potential penetration enhancer.[2]

-

Matrix Plasticization: Similar to oral dosage forms, it imparts the necessary flexibility and adhesion properties to the polymer matrix that contains the drug.[2]

-

Penetration Enhancement: As a lipophilic ester, this compound can potentially enhance the permeation of drugs across the stratum corneum, the primary barrier of the skin. It may achieve this by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the drug into the deeper layers of the skin.[7][8]

Conclusion

This compound, or dibutyl nonanedioate, is a versatile and well-characterized diester with significant applications in the pharmaceutical industry. Its chemical structure directly contributes to its efficacy as a plasticizer, enabling the development of robust and reliable controlled-release oral and transdermal drug delivery systems. A thorough understanding of its physicochemical properties, synthesis, and mechanism of action is essential for formulation scientists and researchers aiming to develop advanced and effective drug products.

References

-

MDPI. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. Molecules. [Link]

-

SynZeal. (n.d.). This compound | 2917-73-9. SynZeal. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

ResearchGate. (n.d.). Synthesis of n-butyl esters of the various carboxylic acids with Ph3PBr2 and Ph3PI2 in the presence of DMAP in dichloromethane at room temperature. ResearchGate. [Link]

-

Viljoen, J. M., et al. (2015). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. Molecules. [Link]

-

PubMed. (2023). Dibutyl phthalate induces atopic dermatitis via semaphorin-plexin signaling and IL-5: ECHO-COCOA study. PubMed. [Link]

-

ResearchGate. (2021). Development of Biocompatible Azelaic Acid-Based Copolyester Plasticizers for PVC Applications. ResearchGate. [Link]

-

MDPI. (2023). The Science of Selecting Excipients for Dermal Self-Emulsifying Drug Delivery Systems. Pharmaceutics. [Link]

-

ResearchGate. (2012). Plasticizers in Transdermal Delivery Systems. ResearchGate. [Link]

-

PubMed. (2014). Effect of substitution of plasticizer dibutyl phthalate with dibutyl sebacate on Eudragit® RS30D drug release rate control. PubMed. [Link]

-

CAS Common Chemistry. (n.d.). This compound. CAS Common Chemistry. [Link]

-

ResearchGate. (2024). Dicarboxylic acid esters derivatives as a base for preparation of superior synthetic lubricants. ResearchGate. [Link]

-

MDPI. (2022). Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations. Pharmaceutics. [Link]

-

Fine Chemical Technologies. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies. [Link]

-

ScienceDirect. (2021). Role of plasticizer in membrane coated extended release oral drug delivery system. Journal of Drug Delivery Science and Technology. [Link]

-

MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Kinetics. [Link]

-

ResearchGate. (2014). Effect of substitution of plasticizer Dibutyl Phthalate with Dibutyl Sebacate on Eudragit® RS30D drug release rate control. ResearchGate. [Link]

Sources

- 1. This compound | C17H32O4 | CID 18016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. (PDF) Role of plasticizer in membrane coated extended release oral drug delivery system [academia.edu]

- 5. Effect of substitution of plasticizer dibutyl phthalate with dibutyl sebacate on Eudragit® RS30D drug release rate control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Toxicological Profile and Safety Assessment of Dibutyl Azelate

The following technical guide provides an in-depth toxicological profile of Dibutyl Azelate (DBZ), synthesizing experimental lethal dose (LD50) data, metabolic pharmacokinetics, and regulatory safety assessments.

CAS No: 2917-73-9 | Formula: C₁₇H₃₂O₄ | Mol.[1] Weight: 300.44 g/mol [1]

Executive Summary

This compound (DBZ) is a diester formed from the esterification of azelaic acid (nonanedioic acid) and n-butyl alcohol.[1] It is primarily utilized as a plasticizer and an emollient in cosmetic and pharmaceutical formulations.[1]

From a toxicological perspective, DBZ exhibits a low order of acute toxicity , with oral LD50 values in rodent models exceeding 10,000 mg/kg—orders of magnitude above the threshold for classification as "harmful" under GHS standards. Its safety profile is mechanistically grounded in its rapid metabolic hydrolysis into endogenous and pharmacologically safe metabolites: azelaic acid and 1-butanol.[1] This guide analyzes the specific toxicological endpoints, metabolic pathways, and safety margins required for risk assessment in drug development.[2]

Physicochemical Identity & Bioavailability

Understanding the physical properties of DBZ is a prerequisite for predicting its toxicokinetics. Its high lipophilicity facilitates dermal penetration, yet its ester linkages render it susceptible to rapid enzymatic cleavage.[1][2]

| Property | Value | Toxicological Implication |

| Physical State | Clear, oily liquid | Low volatility reduces inhalation risk under ambient conditions.[1][2] |

| LogKow (Partition Coeff.) | ~5.8 (Estimated) | High lipophilicity suggests potential for accumulation in adipose tissue unless metabolized rapidly (which it is).[1] |

| Water Solubility | Insoluble | Limited bioavailability in aqueous media without emulsification.[1] |

| Vapor Pressure | 3 x 10⁻⁴ mmHg (25°C) | Negligible inhalation hazard unless aerosolized or heated.[1] |

Acute Toxicity & LD50 Data

The following data summarizes historical and modern acute toxicity testing. The values indicate that DBZ is practically non-toxic by oral and intraperitoneal routes.[1]

Lethal Dose (LD50) Summary

Note: The "Limit Test" threshold for OECD 423 is typically 2,000 mg/kg or 5,000 mg/kg.[1] Values exceeding this indicate a substance is "Unclassified" (Safe) regarding acute lethality.[1]

| Species | Route | LD50 Value | Reference / Standard |

| Mouse | Oral | > 12,800 mg/kg | Patty's Industrial Hygiene & Toxicology [1] |

| Mouse | Intraperitoneal (IP) | > 12,800 mg/kg | Patty's Industrial Hygiene & Toxicology [1] |

| Guinea Pig | Oral | > 10,000 mg/kg | Patty's Industrial Hygiene & Toxicology [1] |

| Rat | Oral | > 5,000 mg/kg * | Inferred from Mouse/GP data & Structural Analogs (Adipates) |

*Direct Rat LD50 citations often conflate DBZ with Dibutyl Phthalate or Adipate.[1][2] Based on the mouse data (>12.8g/kg), the rat LD50 is effectively non-lethal at feasible dose volumes.

Interpretation of Discrepancies

Some Safety Data Sheets (SDS) may classify DBZ as "Category 4 (Harmful)" or "Category 5."[1] This is often a precautionary default classification used when specific GHS-compliant data is absent, or it is based on a "read-across" from more toxic butyl esters.[1][2] However, the experimental data on mice (>12.8 g/kg) definitively places DBZ in the non-toxic range for acute exposure.

Toxicokinetics & Metabolism (ADME)

The safety of DBZ is defined by its metabolic fate.[1] It acts as a "prodrug" of sorts, breaking down into a naturally occurring dicarboxylic acid and a simple alcohol.[1][2]

Hydrolysis Pathway

Upon ingestion or absorption, nonspecific esterases (carboxylesterases) in the plasma, liver, and skin rapidly hydrolyze DBZ.[1][2]

The Reaction:

-

Azelaic Acid (Metabolite A): A dicarboxylic acid naturally produced by Malassezia furfur and found in whole grains.[1] It is non-toxic, non-teratogenic, and FDA-approved for treating acne and rosacea.[1][2] It undergoes

-oxidation to shorter chain dicarboxylic acids and Acetyl-CoA.[1] -

1-Butanol (Metabolite B): Oxidized via alcohol dehydrogenase (ADH) to butyraldehyde, then to butyric acid, which enters the Krebs cycle as Acetyl-CoA.[1]

Metabolic Diagram

The following Graphviz diagram illustrates the detoxification pathway.

Figure 1: Metabolic hydrolysis of this compound into pharmacologically benign intermediates.[1]

Irritation & Sensitization Profile

While systemic toxicity is low, local effects on skin and eyes are the primary concern for handlers and formulators.

| Endpoint | Result | Classification | Mechanism |

| Skin Irritation | Slight | Mild Irritant | Solvent action on stratum corneum lipids; defatting effect.[1] |

| Eye Irritation | Moderate | Category 2A | Direct contact with esters can cause conjunctival hyperemia.[1][2] |

| Sensitization | Negative* | Non-Sensitizer | Based on structural analog (Dibutyl Adipate) and lack of reactive electrophilic groups.[1] |

Note on Sensitization: Azelaic acid itself is known to cause mild stinging/burning in some patients (hyper-reactivity), but this is a sensory irritation, not an IgE-mediated allergic response.[1][2]

Experimental Methodologies

For researchers validating these values, the following protocols describe how historical data was generated and how modern confirmation should be conducted.

Historical LD50 Protocol (Based on OECD 401 - Deleted)

Historical data (>12.8 g/kg) was likely generated using this now-deprecated method.

-

Fasting: Animals (Mice/Guinea Pigs) fasted for 16 hours.

-

Dosing: DBZ administered via oral gavage in a vehicle (e.g., corn oil) or neat.[1][2]

-

Observation: 14-day observation period for mortality and clinical signs (lethargy, piloerection).

Modern Acute Toxic Class Method (OECD 423)

To re-validate without extensive animal use, follow this stepwise procedure:

Figure 2: OECD 423 Workflow for Acute Oral Toxicity. For DBZ, the path would consistently follow the "0-1 Deaths" route at limit doses.

Regulatory & Safety Context

-

REACH (EU): Registered.[1] Generally considered of low concern for systemic toxicity.[1]

-

Cosmetic Ingredient Review (CIR): While DBZ specifically has fewer standalone reports, its analogs (Dibutyl Adipate) and parent (Azelaic Acid) are deemed safe for use in cosmetics.[1]

-

FDA: Azelaic acid is an approved active pharmaceutical ingredient (API).[1] The butyl ester is generally regarded as an excipient with a high safety margin.[1]

References

-

Clayton, G.D., Clayton, F.E. (1994).[1][2] Patty's Industrial Hygiene and Toxicology. 4th ed.[1] New York, NY: John Wiley & Sons Inc.[1][2] [1]

-

National Library of Medicine. (n.d.).[1] this compound - Hazardous Substances Data Bank (HSDB).[1][3] PubChem.[1][2] Link

-

European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: this compound. Link

-

Cosmetic Ingredient Review (CIR). (2006).[1] Amended Final Report on the Safety Assessment of Dibutyl Adipate. International Journal of Toxicology. (Used for structural read-across).[1] Link[1]

Sources

Technical Whitepaper: Dibutyl Azelate (DBZ) in Polymer Engineering and Formulation Science

Executive Summary & Physicochemical Profile[1]

Dibutyl Azelate (DBZ) [CAS: 2917-73-9] is a diester formed from the condensation of azelaic acid (nonanedioic acid) and n-butanol. Historically utilized as a low-temperature plasticizer for vinyl resins and synthetic rubbers, DBZ has recently gained prominence in green chemistry and drug delivery research. Its core value proposition lies in its bio-based origin (azelaic acid is derived from the ozonolysis of oleic acid found in vegetable oils) and its ability to significantly reduce the glass transition temperature (

Table 1: Physicochemical Specifications

| Property | Value | Relevance in Research |

| Molecular Formula | Stoichiometry for synthesis | |

| Molecular Weight | 312.45 g/mol | Permeation kinetics |

| Boiling Point | ~336°C (at 760 mmHg) | High thermal stability for polymer melt processing |

| Density | 0.950 g/cm³ | Formulation weight/volume calculations |

| LogP (Octanol/Water) | ~5.8 (Predicted) | Highly lipophilic; excellent for lipid membrane interaction |

| Solubility | Insoluble in water; Soluble in ethanol, ether | Solvent selection for film casting |

Core Application: Plasticization of Biopolymers (PLA/PHB)[3]

The most active area of research for DBZ is its role as a biodegradable plasticizer . Virgin PLA is inherently brittle with a

Mechanism of Action: The Lubricity Theory

DBZ functions through the Lubricity Theory and Free Volume Theory . The non-polar butyl tails of DBZ shield the dipole-dipole interactions between the ester groups of the PLA backbone. This reduction in intermolecular cohesive force allows the polymer chains to slide past one another, resulting in:

-

Decreased Glass Transition Temperature (

): Enhancing chain mobility at lower temperatures. -

Increased Elongation at Break: Converting brittle fracture behavior to ductile failure.

-

Modulated Degradation Rates: The hydrophobicity of DBZ can retard the hydrolytic degradation of the PLA matrix, extending the lifespan of the material in aqueous environments.

Experimental Protocol: Solvent Casting of Plasticized PLA Films

Objective: To fabricate PLA films with 10-20 wt% DBZ and evaluate thermal shifts.

Materials:

-

Polylactic Acid (PLA) pellets (semi-crystalline).

-

This compound (Analytical Grade).

-

Chloroform or Dichloromethane (DCM) as solvent.

Workflow:

-

Dissolution: Dissolve PLA in Chloroform (10% w/v) at room temperature under magnetic stirring (300 RPM) for 4 hours until a clear, viscous solution is obtained.

-

Plasticization: Add DBZ dropwise to the solution at concentrations of 10%, 15%, and 20% (w/w relative to polymer). Stir for an additional 1 hour to ensure homogeneity.

-

Degassing: Sonicate the solution for 10 minutes to remove trapped air bubbles.

-

Casting: Pour the solution into a leveled Teflon or glass Petri dish.

-

Evaporation: Cover with a perforated lid to control evaporation rate. Allow to dry in a fume hood for 24-48 hours.

-

Vacuum Drying: Transfer films to a vacuum oven at 40°C for 24 hours to remove residual solvent.

Visualization: Polymer-Plasticizer Interaction

The following diagram illustrates the structural intervention of DBZ within the polymer matrix.

Caption: Schematic of DBZ reducing intermolecular forces in PLA, increasing free volume and flexibility.

Chemical Synthesis & Kinetics[4][5]

For researchers synthesizing custom derivatives or isotopically labeled DBZ for metabolic tracking, a robust esterification protocol is required.

Fischer Esterification Protocol

The synthesis involves the reaction of Azelaic Acid with n-Butanol in the presence of an acid catalyst. Because the reaction is reversible, water must be continuously removed to drive the equilibrium toward the ester (Le Chatelier's principle).

Reaction:

Step-by-Step Methodology:

-

Setup: Equip a 500mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

-

Charging: Add 0.1 mol Azelaic Acid, 0.4 mol n-Butanol (excess alcohol acts as solvent and drives equilibrium), and 1% w/w p-Toluene Sulfonic Acid (p-TSA) or Amberlyst-15 (heterogeneous catalyst).

-

Reflux: Heat the mixture to reflux (~120-130°C). The azeotrope of Butanol/Water will distill into the trap.

-

Monitoring: Continue reflux until water collection in the Dean-Stark trap ceases (approx. 3-5 hours).

-

Neutralization: Cool to RT. Wash the organic layer with 10%

to remove unreacted acid/catalyst, then with brine. -

Purification: Dry over anhydrous

, filter, and remove excess butanol via rotary evaporation. -

Distillation: Perform vacuum distillation (approx. 160°C at 5 mmHg) for high-purity isolation.

Visualization: Synthesis Workflow

Caption: Synthesis pathway utilizing Dean-Stark apparatus to maximize yield via equilibrium shifting.

Analytical Characterization (GC-FID/MS)[6]

In pharmaceutical quality control, DBZ is often analyzed either as a final product or as a derivative of azelaic acid (to prove the identity of the parent acid).

Gas Chromatography Parameters

Due to its high boiling point, DBZ requires a high-temperature column and specific ramp rates to prevent carryover.

-

Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID x 0.25µm film.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode, 280°C.

-

Oven Program:

-

Initial: 100°C (Hold 1 min)

-

Ramp 1: 20°C/min to 250°C

-

Ramp 2: 10°C/min to 300°C (Hold 5 min)

-

-

Detector (FID): 320°C.

-

Detector (MS): Source 230°C, Quad 150°C. Scan range 40-500 m/z.

Diagnostic Ions (EI Source):

-

m/z 185: Loss of butoxy carbonyl group (

). -

m/z 129: Characteristic aliphatic ester fragment.

-

m/z 57: Butyl cation (

).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18016, this compound. Retrieved from [Link]

-

Cosmetic Ingredient Review (2012). Final Report on the Safety Assessment of Dibutyl Adipate and other Diesters. (Contextual reference for aliphatic ester toxicity profiles). Retrieved from [Link]

-

Armentano, I., et al. (2013). Biodegradable polymer matrix nanocomposites for tissue engineering: A review. (Provides context on plasticizer roles in PLA scaffolds). Polymer Degradation and Stability.[1] [Link]

-

Scifinder/CAS (2025). CAS Registry Number 2917-73-9 Data Sheet. Retrieved from [Link][2]

Sources

Health and safety considerations for handling Dibutyl azelate

Operational Handling, Toxicological Dynamics, and Environmental Stewardship

Executive Summary

Dibutyl azelate (CAS: 2917-73-9) is a diester commonly utilized as a plasticizer, emollient, and film-forming agent in pharmaceutical and cosmetic applications.[1] While often employed as a safer alternative to phthalates, it presents specific handling challenges regarding aquatic toxicity and solvent compatibility.

This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide a mechanistic understanding of DBZ safety. The core directive for researchers is Aquatic Stewardship and Metabolic Awareness : while acute mammalian toxicity is low due to rapid hydrolysis, the compound is a chronic environmental hazard and requires strict waste isolation protocols.

Physicochemical Profile & Hazard Identification

Understanding the physical state of DBZ is the first line of defense. It is a combustible liquid with a high boiling point, meaning inhalation risk is negligible at ambient temperatures but escalates significantly during heating or aerosolization.

Table 1: Critical Physicochemical Properties

| Property | Value | Operational Implication |

| Physical State | Oily Liquid (Colorless/Yellow) | Viscosity impacts pipetting accuracy; positive displacement recommended. |

| Molecular Weight | 312.45 g/mol | Heavy molecule; low volatility. |

| Boiling Point | ~336°C (at 760 mmHg) | High thermal stability; fume hood required only if heating >60°C. |

| Flash Point | ~157°C - 180°C (Closed Cup) | Class IIIB Combustible. Not flammable, but will burn if pre-heated. |

| Water Solubility | < 1 mg/L (Insoluble) | Critical: Do not attempt aqueous dilution for cleanup. Use organic solvents.[2] |

| Vapor Pressure | < 0.01 mmHg at 20°C | Low inhalation hazard under standard bench conditions. |

GHS Classification & Regulatory Status[3]

-

Signal Word: None (Low Hazard for Acute Toxicity)

-

Hazard Statements:

-

Key Risk: The primary regulatory risk is environmental release. DBZ is persistent in aquatic environments due to low water solubility, which retards hydrolysis in natural water bodies compared to enzymatic biological systems.

Toxicological Dynamics: The Hydrolysis Defense

To understand why DBZ is generally considered safe for handlers, one must look at its metabolic fate. Unlike persistent organic pollutants, DBZ undergoes rapid enzymatic hydrolysis in mammals.

Mechanistic Insight

Upon entering a biological system (ingestion or absorption), non-specific esterases cleave the ester bonds. This converts the exogenous chemical (DBZ) into two metabolites:

-

Azelaic Acid: A naturally occurring dicarboxylic acid (found in wheat/barley) with low toxicity.

-

n-Butanol: An alcohol that is metabolized via alcohol dehydrogenase.

Operational Note: Toxicity is largely driven by the n-Butanol moiety. Therefore, exposure limits for DBZ are often internally referenced against n-Butanol thresholds (approx. 20-50 ppm TWA) when heating generates vapors.

Visualization: Metabolic Hydrolysis Pathway

The following diagram illustrates the detoxification pathway that mitigates acute systemic toxicity.

Caption: In vivo hydrolysis of this compound. The rapid cleavage into Azelaic Acid limits systemic accumulation.

Operational Safety Protocols

Engineering Controls

-

Ambient Work: General laboratory ventilation (min 6 air changes/hour) is sufficient for weighing and cold mixing.

-

Thermal Processing: If heating DBZ >60°C (e.g., for hot-melt extrusion or film casting), operations must be conducted inside a certified fume hood. The vapor pressure rises exponentially, and the n-butanol metabolite vapors can be irritating.

Personal Protective Equipment (PPE) - The "Ester Rule"

Standard latex gloves are insufficient for diesters like DBZ. Esters can permeate latex networks, carrying dissolved contaminants with them.

| PPE Component | Recommendation | Scientific Rationale |

| Splash Contact | Nitrile (≥ 0.11 mm) | Nitrile rubber provides excellent resistance to aliphatic esters. Change immediately upon contamination.[2][6] |

| Immersion | Butyl Rubber | For spill cleanup or soaking, Butyl rubber offers the highest permeation breakthrough time (>480 min). |

| Eye Protection | Safety Glasses w/ Side Shields | DBZ is a mild ocular irritant. Goggles required if aerosolizing.[3] |

| Respiratory | Organic Vapor Cartridge (OV) | Only required if working outside a hood with heated material. |

Chemical Compatibility & Storage

-

Incompatible Materials: Strong Oxidizers (e.g., Nitric acid, Permanganates). Reaction may generate heat and fire.

-

Plastic Compatibility: DBZ is a plasticizer. It will soften and degrade PVC, Polystyrene, and some grades of Polycarbonate over time. Use Glass, Polypropylene (PP), or HDPE containers for long-term storage.

Emergency Response & Spill Management

Because DBZ is an aquatic chronic toxin (H413), the "dilute and flush" method is strictly prohibited.

Visualization: Exposure Response Workflow

This logic flow ensures personnel safety while prioritizing environmental containment.

Caption: Critical response logic. Note the "Block Drains" step is prioritized due to H413 classification.

Spill Cleanup Protocol

-

Isolate: Evacuate immediate area if spill is >1 Liter.

-

Block: Use polyurethane spill berms to protect floor drains.

-

Absorb: Use inert mineral absorbents (Vermiculite or Clay). Do not use sawdust , as the combination with combustible DBZ increases fire risk.

-

Solvent Wash: After bulk removal, wipe the surface with Ethanol or Isopropanol (DBZ is soluble in alcohols) to remove the oily residue.

-

Disposal: Collect all absorbent and wipes into a container marked "Non-Hazardous Chemical Waste" (unless mixed with other hazards).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18016, this compound. PubChem. [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: this compound - Hazards and Classification. ECHA. [Link]

-

Kimberly-Clark Professional. Chemical Resistance Guide: Nitrile vs. Latex for Esters. Kimtech. [Link]

-

International Labour Organization (ILO). ICSC 0036: Dibutyl Phthalate (Structural Analog for Handling Protocols). ILO/WHO. [Link][3]

Sources

- 1. This compound | 2917-73-9 [chemicalbook.com]

- 2. pimdata.amgmedical.com [pimdata.amgmedical.com]

- 3. ICSC 0036 - DIBUTYL PHTHALATE [chemicalsafety.ilo.org]

- 4. This compound | C17H32O4 | CID 18016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Di-n-butyl phthalate in freshwater and marine water [waterquality.gov.au]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Laboratory Synthesis of Dibutyl Azelate

Introduction

Dibutyl azelate, the dibutyl ester of nonanedioic acid, is a versatile chemical compound with significant applications across various industries. It is primarily utilized as a plasticizer, particularly in vinyl resins and cellulosic plastics, imparting flexibility and durability to the materials. Its low volatility and excellent low-temperature properties also make it a valuable component in the formulation of lubricants and hydraulic fluids. The synthesis of this compound is a classic example of the Fischer-Speier esterification, a fundamental reaction in organic chemistry.[1] This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound in a laboratory setting, designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Principle and Mechanism

The synthesis of this compound is achieved through the Fischer esterification of azelaic acid with n-butanol. This reaction is acid-catalyzed, typically using a strong protic acid such as concentrated sulfuric acid.[2] The overall reaction is an equilibrium process, and to drive the reaction towards the formation of the diester, an excess of one of the reactants, usually the alcohol, is employed. Additionally, the removal of water, a byproduct of the reaction, can shift the equilibrium to favor product formation.[3]

The mechanism of the Fischer esterification involves several key steps:[4]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The alcohol (n-butanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

This process occurs at both carboxylic acid groups of the azelaic acid to form the diester, this compound.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| Azelaic Acid | C₉H₁₆O₄ | 188.22 | 123-99-9 | Purity ≥ 98% |

| n-Butanol | C₄H₁₀O | 74.12 | 71-36-3 | Anhydrous |

| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Concentrated (98%) |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

Equipment

-

Round-bottom flask (250 mL or 500 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Thermometer

-

pH paper or pH meter

-

Standard laboratory glassware

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene) when handling chemicals.

Chemical Hazards:

-

Azelaic Acid: Causes skin irritation and serious eye irritation.[5][6][7] Avoid inhalation of dust.

-

n-Butanol: Flammable liquid and vapor.[8][9][10] Harmful if swallowed and causes serious eye damage. May cause respiratory irritation and drowsiness or dizziness.[8]

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[11][12][13][14] It is a strong corrosive and oxidizing agent. Handle with extreme care in a fume hood. The addition of sulfuric acid to other liquids, especially water and alcohols, is highly exothermic and can cause boiling and splashing. Always add acid to the alcohol slowly.[11]

Procedural Hazards:

-

Reflux: Ensure the reflux apparatus is not a closed system to prevent pressure buildup.

-

Distillation: Do not distill to dryness, as this can lead to the formation of explosive peroxides, especially with ethers that might form as byproducts.

Waste Disposal: All chemical waste should be disposed of according to local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in a designated container.

Experimental Protocol

Part 1: Reaction Setup and Reflux

-

Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 18.8 g (0.1 mol) of azelaic acid.

-

Add 59.2 g (74 mL, 0.8 mol) of n-butanol to the flask. A molar excess of n-butanol is used to drive the reaction towards the product.

-

Catalyst Addition: While stirring the mixture, slowly and carefully add 2.0 mL of concentrated sulfuric acid. Caution: This addition is exothermic. It is advisable to cool the flask in an ice bath during the addition of the acid.

-

Reflux Setup: Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water through the condenser jacket.

-

Heating: Heat the reaction mixture to a gentle reflux using a heating mantle. The temperature of the reaction mixture should be maintained at approximately 110-120°C.

-

Reaction Time: Continue the reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

Caption: Experimental workflow for the synthesis of this compound.

Part 2: Work-up and Purification

-

Cooling: After the reflux period, turn off the heating and allow the reaction mixture to cool to room temperature.

-

Transfer: Transfer the cooled mixture to a 500 mL separatory funnel.

-

Neutralization: Slowly add 100 mL of a saturated aqueous solution of sodium bicarbonate to the separatory funnel to neutralize the sulfuric acid catalyst and any unreacted azelaic acid. Caution: Carbon dioxide gas will be evolved, causing pressure buildup. Swirl the funnel gently and vent frequently until gas evolution ceases.

-

Washing: After neutralization (check with pH paper to ensure the aqueous layer is neutral or slightly basic), allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with 2 x 100 mL of deionized water.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate for about 20-30 minutes, swirling occasionally.

-

Solvent Removal: Decant or filter the dried organic layer into a round-bottom flask and remove the excess n-butanol using a rotary evaporator.

-

Vacuum Distillation: Purify the crude this compound by vacuum distillation.[3] Collect the fraction boiling at the appropriate temperature and pressure. The boiling point of this compound is approximately 165-170°C at 5 mmHg.

Characterization

The identity and purity of the synthesized this compound can be confirmed by several analytical techniques:

| Property | Expected Value |

| Appearance | Colorless to pale yellow, oily liquid |

| Boiling Point | 336 °C at 760 mmHg; ~165-170 °C at 5 mmHg[5] |

| Refractive Index (n²⁰/D) | ~1.438 |

| ¹H NMR (CDCl₃): | δ (ppm) ~4.05 (t, 4H), ~2.25 (t, 4H), ~1.60 (m, 8H), ~1.35 (m, 4H), ~0.90 (t, 6H) |

| ¹³C NMR (CDCl₃): | δ (ppm) ~173.8, ~64.2, ~34.2, ~30.6, ~28.8, ~25.0, ~19.1, ~13.7 |

| IR (neat): | ν (cm⁻¹) ~2960, 2870 (C-H), ~1735 (C=O, ester), ~1170 (C-O) |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Increase reflux time or ensure the temperature is adequate. |

| Loss of product during work-up | Ensure complete extraction and careful separation of layers. | |

| Wet Product | Inadequate drying | Use a sufficient amount of drying agent and allow for adequate drying time. |

| Impure Product | Incomplete removal of starting materials | Ensure thorough washing to remove the catalyst and unreacted acid. Purify by vacuum distillation carefully. |

Conclusion

This application note provides a comprehensive and reliable protocol for the laboratory synthesis of this compound via Fischer esterification. By following the detailed steps for the reaction, work-up, and purification, researchers can obtain a high-purity product. Adherence to the safety precautions is crucial for a safe and successful synthesis. The characterization data provided will aid in confirming the identity and purity of the final product.

References

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

-

Fischer Esterification. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

SI_azelaic manuscript-04162020_MDB. (2020). The Royal Society of Chemistry. Retrieved from [Link]

- Method for improving conversion rate of fatty acid esterification reaction. (2021). Google Patents.

-

Influence of the catalyst on the esterification of stearic acid with 1-butanol. Reaction conditions. (2015). ResearchGate. Retrieved from [Link]

-

Esterification of malic acid on various catalysts. (2020). Fine Chemical Technologies. Retrieved from [Link]

-

Solvent effect in synthesis of azelaic acid. (2010). ResearchGate. Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

-

Esterification: Reflux, Isolation and Purification // HSC Chemistry. (2021). YouTube. Retrieved from [Link]

-

Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. (2021). PMC. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. (2018). ResearchGate. Retrieved from [Link]

-

How to purify esterefication product?. (2016). ResearchGate. Retrieved from [Link]

-

NOTE Optimization of Synthesis Technology of Azelaic Acid by Orthogonal Test. (2013). Asian Journal of Chemistry. Retrieved from [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Phelps and Eddy-Purification of Esters. (1908). Journal of the American Chemical Society. Retrieved from [Link]

-

Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology. (2016). PubMed Central. Retrieved from [Link]

-

-

The Fischer Esterification. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

-

Effect of molar ratio of n-butanol to oleic acid on esterification... (2016). ResearchGate. Retrieved from [Link]

-

Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University. Retrieved from [Link]

- Synthesis of azelaic acid. (2019). Google Patents.

-

A safety and chemical disposal guideline for Minilab users. (n.d.). Difaem. Retrieved from [Link]

-

Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

-

Chemical characterization of dibutyl phthalate: A) FT-IR spectra showed... (2018). ResearchGate. Retrieved from [Link]

-

Isolation and Structure Elucidation of a Novel Symmetrical Macrocyclic Phthalate Hexaester. (2021). MDPI. Retrieved from [Link]

-

Guidelines for Safe Work Practices in Research Laboratories. (n.d.). Princeton University. Retrieved from [Link]

-

N-Butyl Alcohol. (n.d.). Airgas. Retrieved from [Link]

-

Safety Data Sheet - Sulfuric acid. (n.d.). ChemSupply. Retrieved from [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound | C17H32O4 | CID 18016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ufz.de [ufz.de]

- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. finechem-mirea.ru [finechem-mirea.ru]

GC-MS Method for the Quantitative Analysis of Dibutyl Azelate in Polymeric Matrices

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the selective and quantitative determination of Dibutyl azelate. This compound is a widely used plasticizer in various polymeric materials, including those for medical devices and consumer products.[1][2][3] Ensuring its precise concentration is critical for quality control, safety assessment, and regulatory compliance. The protocol herein provides a comprehensive workflow, from sample preparation using solvent extraction to analysis by GC-MS in Electron Ionization (EI) mode, and includes full method validation parameters.

Introduction and Scientific Rationale

This compound (DBAZ), the dibutyl ester of nonanedioic acid, is primarily utilized to enhance the flexibility and durability of polymers.[4] Its presence in materials that come into contact with humans, such as contact lenses or food packaging, necessitates reliable analytical methods to monitor for potential leaching and ensure product safety.[1][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this application due to its high sensitivity, selectivity, and robustness.[5] The chromatographic separation provided by GC resolves this compound from other matrix components, while the mass spectrometer offers definitive identification based on its unique mass fragmentation pattern and accurate quantification.[6] This method is designed to be both precise and accurate, adhering to stringent validation criteria to ensure trustworthy results.[7]

Analytical Principle

The core of this method involves a solvent-based extraction of this compound from the polymer matrix. The general approach is to dissolve the sample in a suitable solvent like tetrahydrofuran (THF), followed by the precipitation of the bulk polymer using a non-solvent such as hexane. This effectively isolates the analyte in the liquid phase.

The clarified extract is then injected into the GC-MS system. The analyte is vaporized and separated from other compounds on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) based on its boiling point and interaction with the stationary phase.[8] Post-separation, the eluted molecules enter the mass spectrometer, where they are ionized by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a characteristic mass spectrum that serves as a fingerprint for identification.[9] Quantification is achieved by integrating the peak area of a specific ion and comparing it to a calibration curve generated from standards of known concentration.

Materials and Instrumentation

Reagents and Consumables

-

This compound standard (CAS: 2917-73-9), >99% purity

-

Tetrahydrofuran (THF), HPLC or GC grade

-

n-Hexane, HPLC or GC grade

-

Methanol, HPLC or GC grade

-

2 mL GC vials with PTFE-lined septa

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes (Class A)

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The parameters listed below are typical and may be adapted based on the specific instrument used.

| Parameter | Setting | Rationale |

| GC System | ||

| Injector | Split/Splitless | Splitless mode is chosen to maximize the transfer of the analyte onto the column, which is essential for trace-level analysis.[10] |

| Injector Port Temp. | 250 °C | Ensures rapid and complete volatilization of this compound without thermal degradation.[11] |

| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of column overloading. |

| Carrier Gas | Helium, 99.999% purity | An inert gas that provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm i.d. column, optimizing separation efficiency. |

| Column | 5%-phenyl/95%-dimethylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film | This non-polar stationary phase is well-suited for separating plasticizers and provides excellent peak shape.[8] |

| Oven Program | Initial: 60°C, hold 1 minRamp: 20°C/min to 280°CHold: 5 min | This temperature gradient allows for the separation of volatile solvents from the higher-boiling analyte and ensures this compound elutes as a sharp peak.[10] |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | EI is a robust and widely used technique that produces reproducible fragmentation patterns, ideal for library matching and compound identification.[6] |

| Ion Source Temp. | 230 °C | Prevents condensation of the analyte while minimizing thermal degradation. |

| Transfer Line Temp. | 280 °C | Ensures the efficient transfer of the analyte from the GC to the MS without cold spots. |

| Electron Energy | 70 eV | The standard energy for EI, which generates a stable and characteristic fragmentation pattern.[10] |

| Mass Scan Range | 40-350 m/z | This range covers the expected fragments of this compound while excluding low-mass interferences from the solvent and carrier gas.[12] |

| Acquisition Mode | Full Scan / SIM | Full Scan for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |

Experimental Protocols

Preparation of Standards

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This stock is stable for several months when stored at 4°C.

-

Working Standards (1-100 µg/mL): Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation Protocol

-

Weighing: Accurately weigh approximately 100 mg of the polymeric sample into a 20 mL glass vial.

-

Dissolution: Add 5 mL of THF to the vial. Cap tightly and vortex for 30 seconds. Allow the sample to dissolve completely, which may require gentle heating or sonication.

-

Precipitation: Add 10 mL of n-hexane to the solution to precipitate the polymer. Vortex for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the vial at 4000 rpm for 10 minutes to pellet the precipitated polymer.

-

Extraction: Carefully transfer the supernatant (containing the dissolved this compound) to a clean vial.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial for analysis. This step removes any remaining particulate matter that could interfere with the GC system.

Analytical Workflow Diagram

The entire process from sample receipt to final report is illustrated below.

Caption: End-to-end workflow for this compound analysis.

Data Analysis and Quality Control

-

Identification: The primary identification of this compound is based on its retention time (RT) matching that of a known standard. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST) or an injected standard.[9] The key diagnostic ions for this compound (MW: 300.4 g/mol ) under EI conditions are m/z 213, 157, 115, and 56.[1]

-

Quantification: Create a calibration curve by plotting the peak area of the primary quantifying ion (e.g., m/z 213) against the concentration of the prepared standards. The concentration of this compound in the sample is determined by fitting its peak area to the linear regression equation of the calibration curve.

-

Quality Control: A solvent blank should be run at the beginning of each sequence to check for system contamination. A calibration standard should be re-injected every 10-15 samples to monitor for any drift in instrument response.

Method Validation Summary

The described method should be fully validated to ensure its performance. The following table summarizes typical acceptance criteria for such a method.[7][12]

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.998 | 0.9991 |

| Range | 1 - 100 µg/mL | Meets Requirement |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 µg/mL |

| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.0 µg/mL |

| Accuracy (% Recovery) | 85 - 115% | 97.8% |

| Precision (% RSD) | ||

| - Repeatability (Intra-day) | ≤ 10% | 4.2% |

| - Intermediate Precision (Inter-day) | ≤ 15% | 6.8% |

| Specificity | No interfering peaks at the RT of the analyte | Pass |

Troubleshooting

| Problem | Potential Cause | Solution |

| No Peak or Low Signal | Injector or column issue; improper sample prep. | Check for leaks, verify syringe function. Re-prepare sample. |

| Peak Tailing | Active sites in the liner or column; column contamination. | Use a deactivated liner; bake out the column or trim the front end. |

| Poor Reproducibility | Inconsistent injection volume; sample matrix effects. | Check autosampler performance. Dilute sample further or use an internal standard. |

| Contamination Peaks | Contaminated solvent, vials, or GC system. | Run solvent blanks; bake out the injector and column. |

References

-

Wang, L., et al. (2012). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. PubMed. Available at: [Link]

-

Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. Available at: [Link]

-

Pharmaguideline. (2008). Method of Analysis for Dibutyl Phthalate. Available at: [Link]

-

Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

Al-Qadiri, M., & Al-Alawi, A. (2013). Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker. Wiley Online Library. Available at: [Link]

-

CORE. (n.d.). ANALYSIS OF PLASTICISERS IN FOOD BY GC/MS. Available at: [Link]

-

NIST. (n.d.). Nonanedioic acid, dibutyl ester. NIST WebBook. Available at: [Link]

-

Kim, K., et al. (2020). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. National Institutes of Health. Available at: [Link]

-

Ballesteros, P., et al. (2007). Direct sample introduction gas chromatography and mass spectrometry for the determination of phthalate esters in cleaning products. ResearchGate. Available at: [Link]

-

Sun, Q., et al. (2019). A one-step incubation ELISA kit for rapid determination of dibutyl phthalate in water, beverage and liquor. ResearchGate. Available at: [Link]

-

MDPI. (2024). Assessing the Conformity of Plasticizer-Free Polymers for Foodstuff Packaging Using Solid Phase Microextraction Coupled to Gas Chromatography/Mass Spectrometry. Available at: [Link]

-

GERSTEL, Inc. (n.d.). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Available at: [Link]

-

Palassis, J. (n.d.). The sampling and determination of azelaic acid in air. CDC Stacks. Available at: [Link]

-

NIST. (n.d.). Nonanedioic acid, dibutyl ester. NIST WebBook. Available at: [Link]

-

ResearchGate. (2017). The Development of Analytical Method for the Determination of Azelaic Acid Content in Cosmetic Cream Products. Available at: [Link]

-

Haz-Map. (n.d.). This compound. Available at: [Link]

-

MDPI. (2021). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Available at: [Link]

Sources

- 1. This compound | C17H32O4 | CID 18016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2917-73-9 [chemicalbook.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. mdpi.com [mdpi.com]

- 5. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. environics.com [environics.com]

- 8. researchgate.net [researchgate.net]

- 9. Nonanedioic acid, dibutyl ester [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. mdpi.com [mdpi.com]

Introduction: The Significance of Quantifying Dibutyl Azelate

An Application Note for the Quantitative Analysis of Dibutyl Azelate in a Polymeric Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound (DBA), the dibutyl ester of azelaic acid, is a widely utilized plasticizer in the manufacturing of various polymers, enhancing their flexibility and durability.[1][2] Its application extends to consumer products, including contact lenses and food packaging materials.[2][3] The concentration of this compound in these materials is a critical quality attribute, as it directly influences the physical properties of the final product. Moreover, due to the potential for migration of plasticizers from packaging materials into food or from medical devices into the human body, accurate quantification is essential for safety and regulatory compliance.[4][5] This application note provides a detailed, validated protocol for the quantitative analysis of this compound in a polymeric matrix using Gas Chromatography-Mass Spectrometry (GC-MS), a technique renowned for its sensitivity and specificity.[6][7]

Principle of the Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The quantitative analysis of this compound is achieved through a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. This technique is ideally suited for the analysis of semi-volatile organic compounds like this compound.[7] The fundamental principle involves the separation of the analyte from other components in the mixture based on its partitioning between a stationary phase within a heated capillary column and a mobile gaseous phase. Following chromatographic separation, the eluted this compound enters the mass spectrometer, where it is ionized, fragmented, and detected. Quantification is performed by comparing the response of the target analyte to that of a known concentration of an internal standard, ensuring high accuracy and precision.

Diagram of the Analytical Workflow

Caption: A schematic overview of the key stages in the quantitative analysis of this compound.

Apparatus and Reagents

Apparatus:

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Analytical Balance (4-decimal places)

-

Ultrasonic Bath

-

Centrifuge

-

Vortex Mixer

-

Syringe Filters (0.45 µm, PTFE)

-

Autosampler Vials (2 mL, amber glass, with PTFE-lined caps)

-

Volumetric flasks and pipettes

Reagents:

-

This compound (analytical standard, >99% purity)

-

Internal Standard (IS): Benzyl Benzoate or another suitable high-purity standard

-

Dichloromethane (DCM), HPLC grade or equivalent

-

Methanol, HPLC grade or equivalent

-

Helium (carrier gas), 99.999% purity

Step-by-Step Protocol

Preparation of Standard Solutions

-

Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in dichloromethane in a 100 mL volumetric flask.

-

Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the chosen internal standard (e.g., Benzyl Benzoate) and dissolve it in dichloromethane in a 100 mL volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by appropriate serial dilutions of the primary stock solution with dichloromethane to achieve a concentration range that brackets the expected sample concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL). To each calibration standard, add the internal standard to a final concentration of 20 µg/mL.

Sample Preparation

The following protocol is optimized for a generic polymer matrix. Adjustments may be necessary for specific polymer types.

-

Sample Comminution: If the polymer sample is in large pieces, cryogenically mill it to a fine powder to increase the surface area for efficient extraction.[8]

-

Weighing: Accurately weigh approximately 200 mg of the powdered polymer sample into a 15 mL glass centrifuge tube.

-

Extraction:

-

Add 10.0 mL of dichloromethane to the centrifuge tube.

-

Spike with the internal standard solution to a final concentration of 20 µg/mL.

-

Vortex for 1 minute to ensure thorough wetting of the polymer.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

-

Separation:

-

Centrifuge the sample at 4000 rpm for 15 minutes to pellet the polymer particles.

-

-

Filtration and Transfer:

-

Carefully decant the supernatant.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.

-

Cap the vial immediately to prevent solvent evaporation.

-

GC-MS Instrumental Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

| Parameter | Condition |

| GC System | Agilent 7890B or equivalent |

| MS System | Agilent 5977A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ion (DBA) | m/z 157 |

| Qualifier Ions (DBA) | m/z 115, 213 |

| Quantification Ion (IS) | Dependent on IS used (e.g., m/z 105 for Benzyl Benzoate) |

| Qualifier Ions (IS) | Dependent on IS used |

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive validation of the analytical method is crucial to ensure the reliability of the results.[9][10] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[11]

-

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by analyzing a blank polymer matrix and ensuring no interfering peaks are present at the retention time of this compound and the internal standard.[10][12]

-

Linearity and Range: The linearity of the method is established by analyzing the prepared calibration standards over the defined concentration range. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.995.

-

Accuracy: Determined by spike and recovery experiments. A blank polymer matrix is spiked with known concentrations of this compound at three levels (low, medium, and high) and analyzed. The percentage recovery should be within an acceptable range, typically 80-120%.

-

Precision:

-

Repeatability (Intra-day precision): The analysis of replicate samples (n=6) of a spiked polymer matrix on the same day. The relative standard deviation (RSD) should be ≤ 15%.

-

Intermediate Precision (Inter-day precision): The analysis of replicate samples of a spiked polymer matrix on different days by different analysts. The RSD should be ≤ 15%.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ):

-

LOD: The lowest concentration of the analyte that can be reliably detected.

-

LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Sample Validation Data

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.995 | 0.998 |

| Range (µg/mL) | Bracketing expected concentrations | 1 - 100 |

| Accuracy (% Recovery) | 80 - 120% | 95.2 - 103.5% |

| Repeatability (% RSD) | ≤ 15% | 4.8% |

| Intermediate Precision (% RSD) | ≤ 15% | 6.2% |

| LOD (µg/mL) | Reportable | 0.2 |

| LOQ (µg/mL) | Reportable | 0.7 |

Data Analysis and Quantification

The concentration of this compound in the polymer sample is calculated using the response factor generated from the calibration curve.

Calculation:

-

A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

-

The concentration of this compound in the sample extract is determined from the linear regression equation of the calibration curve.

-

The final concentration in the polymer sample (in mg/kg or % w/w) is calculated by taking into account the initial sample weight and the volume of the extraction solvent.

Conclusion: A Robust Method for Quality Control and Research